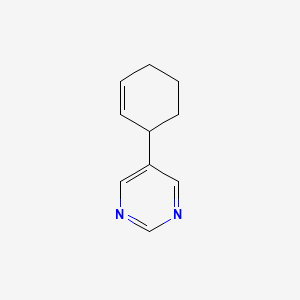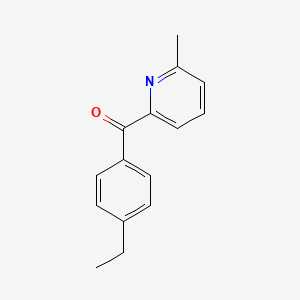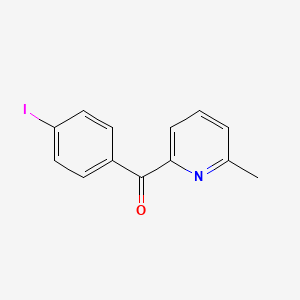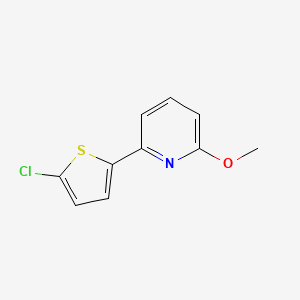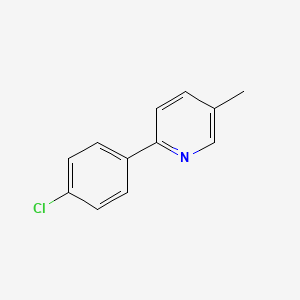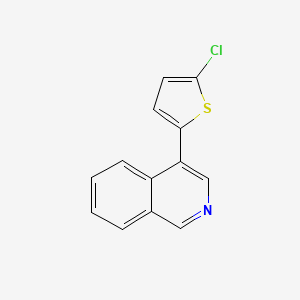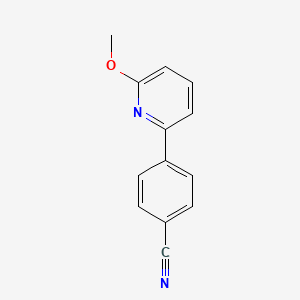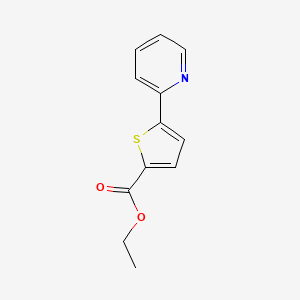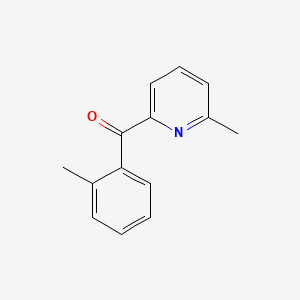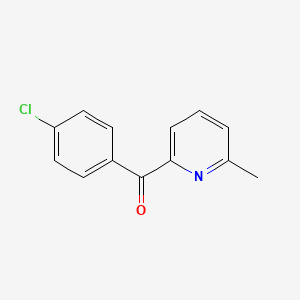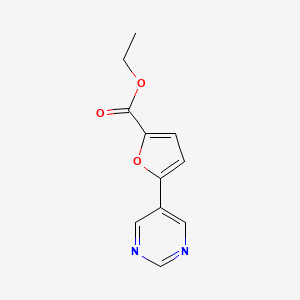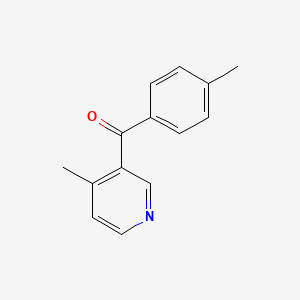
3-(4-Methylbenzoyl)-4-methylpyridine
Overview
Description
3-(4-Methylbenzoyl)-4-methylpyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 4-Methyl-3-(4-methylbenzoyl)pyridine or 4-Methyl-3-(p-tolyl)pyridine. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents.
Scientific Research Applications
Hydrogen Bonded Supramolecular Association : Research into the hydrogen-bonded supramolecular associations involving compounds similar to 3-(4-Methylbenzoyl)-4-methylpyridine, such as 2-amino-4-methylpyridinium 4-methylbenzoate, highlights their structural characteristics and the role of noncovalent interactions in crystal packing (Khalib et al., 2014).
Formation of Organic Salts : Studies have also been conducted on the formation of organic salts from compounds related to this compound, demonstrating the process of proton transfer and the development of supramolecular structures (Thanigaimani et al., 2015).
Synthesis and Complex Formation : Research into the synthesis of new crown ethers using reactions with compounds similar to this compound, and their ability to form crystalline complexes, sheds light on the potential applications in molecular design and synthesis (Hayvalı et al., 2003).
Structural and Molecular Studies : Further investigations have been made into the molecular structure, X-ray diffractions, and DFT calculations of compounds related to this compound, providing deeper insights into their electronic and thermodynamic properties (Yılmaz et al., 2020).
Crystallographic Redeterminations : There has been interest in redetermining the crystal structure of complexes involving similar compounds to this compound, which has implications for understanding hydrogen bonding and molecular interactions (Fábry, 2017).
properties
IUPAC Name |
(4-methylphenyl)-(4-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-3-5-12(6-4-10)14(16)13-9-15-8-7-11(13)2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVOXOFZNXXEHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



